molecular formula C7H5NO3 B15224117 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one

1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one

Cat. No.: B15224117
M. Wt: 151.12 g/mol
InChI Key: UTMDFROLIVEGEC-UHFFFAOYSA-N
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Description

1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is a heterocyclic compound featuring a fused furan-pyridinone core with a hydroxyl substituent. The compound’s core structure, combining a furan oxygen and pyridinone ketone, suggests reactivity patterns influenced by both electron-rich (furan) and electron-deficient (pyridinone) regions.

Properties

IUPAC Name

1-hydroxy-1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3,6,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMDFROLIVEGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(OC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the furan or pyridine rings .

Scientific Research Applications

1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural Modifications and Substituents

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Biological Activity/Application Reference
1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one C₇H₅NO₃ Hydroxyl at position 1 Not explicitly reported N/A
5-Pyridoxolactone C₈H₇NO₃ 7-Hydroxy, 6-methyl Vitamin B6 metabolite
Furo[3,4-c]pyridin-1(3H)-one C₇H₅NO₂ Ketone at position 1 (no hydroxyl) Organic synthesis intermediate
4-Methyl-2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridin-3-one C₁₄H₁₁F₃N₄O Trifluoroethyl, methyl, pyrrolo-pyridinone PI3K inhibitor (kinase-targeted therapy)
Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride C₁₁H₁₂N₂O₂·HCl Spiro piperidine system Undisclosed (pharmaceutical intermediate)
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one C₆H₅N₃O Pyrazole fused with pyridinone Undisclosed (research chemical)
Key Observations:
  • Biological Relevance : 5-Pyridoxolactone (CAS 4543-56-0), a methylated derivative, is a vitamin B6 metabolite, highlighting the role of substituents in biological function .
  • Kinase Inhibition: Fluorinated analogs like the pyrrolo-pyridinone in demonstrate enhanced binding to kinase targets (e.g., PI3K), likely due to trifluoroethyl-induced lipophilicity and metabolic stability .

Physicochemical Properties

  • Molecular Weight and Stability : Fluorinated derivatives (e.g., ) exhibit higher molecular weights (~318 g/mol) and enhanced stability due to fluorine’s electron-withdrawing effects .
  • Melting Points : Pyrazolo[3,4-c]pyridin-3(2H)-one (CAS 53975-70-5) has a melting point of 184°C, while spiro derivatives (e.g., CAS 475152-33-1) show higher thermal stability (303–306°C) .

Biological Activity

1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is a heterocyclic compound belonging to the furo[3,4-c]pyridine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its structural features, including a hydroxyl group and a carbonyl group, contribute to its unique reactivity and biological properties.

Chemical Structure and Properties

The molecular formula of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is C7_7H5_5NO2_2. The compound features a fused furan and pyridine ring system, which is essential for its biological activity. The presence of hydroxyl and carbonyl functionalities allows for various interactions with biological targets.

Property Details
Molecular FormulaC7_7H5_5NO2_2
Molecular Weight135.12 g/mol
Structural FeaturesHydroxyl group, Carbonyl group

Biological Activities

Research indicates that 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Properties : Studies have indicated that derivatives of furo[3,4-c]pyridines possess significant anticancer activity. For instance, compounds with similar structures have demonstrated inhibition of cancer cell proliferation in various cell lines.
  • Antimicrobial Effects : The compound's ability to inhibit microbial growth has been explored, making it a candidate for further development as an antimicrobial agent.

The biological activity of 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism often involves:

  • Enzyme Inhibition : The compound can bind to the active sites of certain enzymes, inhibiting their activity and thereby affecting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Anticancer Activity

A study published in 2023 highlighted the anticancer potential of furo[3,4-c]pyridine derivatives. In vitro tests showed that these compounds could induce apoptosis in cancer cell lines such as HeLa and MCF7. The IC50 values for some derivatives were reported to be in the low micromolar range (IC50 = 2.59 µM against HeLa) .

Antioxidant Studies

Research conducted by Smith et al. (2022) demonstrated that 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one exhibited significant antioxidant properties in vitro. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity, showing that the compound effectively reduced free radical concentrations .

Q & A

Q. What are the common synthetic routes for 1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one and its derivatives?

A key method involves the condensation of pyridine derivatives with hydroxylated furan precursors under acidic or basic conditions. For example, hydrazine hydrate in ethanol has been used to synthesize related pyrrolo[3,4-c]pyridinone derivatives via cyclization of intermediates like (RS)-1-[3-(dodecylsulfanyl)phenyl]-1-hydroxy-2-methoxy-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one . Reaction optimization typically requires controlling temperature (e.g., reflux conditions) and stoichiometric ratios to minimize side products.

Q. How is structural characterization of this compound performed?

Single-crystal X-ray diffraction is a gold standard for confirming the fused furo-pyridinone ring system, as demonstrated for structurally analogous compounds like 3-(4-methoxyphenyl)-6,7-dihydro-1H-furo[3,4-c]pyran-4(3H)-one . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and ring hybridization.
  • Mass Spectrometry : High-resolution MS (e.g., EPA/NIH spectral databases) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in the lab?

While specific toxicity data for this compound is limited, related heterocycles (e.g., pyridinones) require:

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols during synthesis.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted derivatives be addressed?

Regioselectivity in furo-pyridinone synthesis depends on steric and electronic factors. For example, meta/para isomer ratios in dodecylsulfanylphenyl derivatives were controlled by adjusting reaction solvents (e.g., ethanol vs. THF) and substituent directing groups . Computational modeling (DFT) of transition states can further guide substituent placement to favor desired regioisomers.

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in inhibitory activity (e.g., kinase assays) may arise from:

  • Purity : Impurities like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (EP impurity C) can skew results. Rigorous HPLC or LC-MS purity assessment (>95%) is critical .
  • Assay Conditions : Variations in buffer pH, ionic strength, or enzyme isoforms (e.g., FLT3 vs. SYK kinases) require standardization .

Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?

Systematic SAR studies involve:

  • Core Modifications : Introducing methyl or trifluoromethyl groups at the 2-position to enhance binding affinity, as seen in pyrrolo[3,4-c]pyridinone derivatives targeting PI3K and SYK kinases .
  • Substituent Screening : Testing aryl/alkyl groups at the 1-position to optimize hydrophobic interactions with kinase ATP pockets.

Q. What methods are used to assess compound stability under physiological conditions?

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via UV-Vis or LC-MS.
  • Metabolic Stability : Liver microsome assays to evaluate CYP450-mediated oxidation, critical for predicting in vivo half-life .

Q. How can spectral data conflicts (e.g., NMR shifts) be resolved?

Discrepancies in 1H^1H NMR shifts may arise from solvent effects (DMSO vs. CDCl3) or tautomerism. Use deuterated solvents consistently and compare with computed NMR spectra (e.g., using Gaussian software) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimization StrategyExample
SolventEthanol for cyclization64% yield in ethanol
TemperatureReflux (78°C)Reduced side products
Stoichiometry1:1.2 (substrate:hydrazine)Improved regioselectivity

Q. Table 2. Biological Targets of Analogous Compounds

TargetActivity (IC50)Structural Feature
PI3Kγ21 nM4-Methyl-2-aryl substitution
SYK15 nMTrifluoroethyl group

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